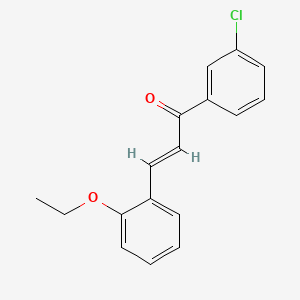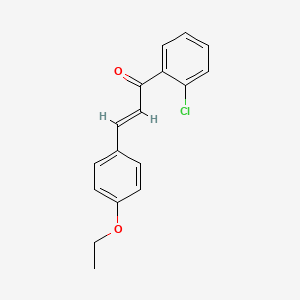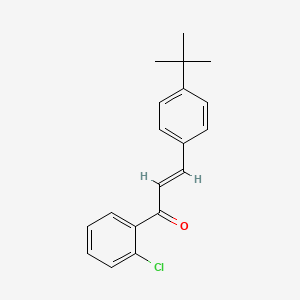
(2E)-1-(2-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(2-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, also known as 2C-Chlorophenyl-5-methylfuran-2-ylprop-2-en-1-one, is an organic compound that is commonly used in scientific research. It is a colorless solid that is insoluble in water, and has a molecular weight of 242.7 g/mol. 2C-Chlorophenyl-5-methylfuran-2-ylprop-2-en-1-one is a synthetic compound that is used in a variety of scientific applications, and has been studied extensively in recent years.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(2-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-onenyl-5-methylfuran-2-ylprop-2-en-1-one has been studied extensively in recent years, and has been used in a variety of scientific research applications. The compound has been used as a model for investigating the mechanisms of action of various drugs, and has been used as a tool to study the pharmacology of various drugs. Additionally, the compound has been studied as a potential therapeutic agent for a variety of diseases, including cancer, Alzheimer’s disease, and diabetes.
Wirkmechanismus
The mechanism of action of (2E)-1-(2-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-onenyl-5-methylfuran-2-ylprop-2-en-1-one is not yet fully understood. However, it is believed that the compound acts as an agonist of certain G protein-coupled receptors, and may act as an inhibitor of certain enzymes. Additionally, the compound may interact with certain cell surface receptors, and may act as an inhibitor of certain enzymes.
Biochemical and Physiological Effects
(2E)-1-(2-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-onenyl-5-methylfuran-2-ylprop-2-en-1-one has been studied for its biochemical and physiological effects. The compound has been shown to have anti-inflammatory and anti-cancer properties, and has been used in the treatment of various diseases, including cancer, Alzheimer’s disease, and diabetes. Additionally, the compound has been shown to have antioxidant and neuroprotective effects, and may be useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-1-(2-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-onenyl-5-methylfuran-2-ylprop-2-en-1-one has several advantages and limitations for laboratory experiments. One advantage of using this compound is that it is relatively easy to synthesize, and can be obtained in a pure form. Additionally, the compound is relatively stable, and can be stored for extended periods of time without significant degradation. However, the compound is insoluble in water, and may require solvents for optimal solubility. Additionally, the compound is relatively expensive, and may not be suitable for large-scale experiments.
Zukünftige Richtungen
The future of (2E)-1-(2-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-onenyl-5-methylfuran-2-ylprop-2-en-1-one is promising. The compound has already been studied extensively, and has been found to have a variety of potential therapeutic applications. Future research should focus on further elucidating the biochemical and physiological effects of the compound, and exploring its potential therapeutic applications. Additionally, further research should be conducted to identify new synthesis methods for the compound, and to develop more efficient and cost-effective methods for its production. Finally, further research should be conducted to explore the potential toxicological effects of the compound, and to identify potential side effects.
Synthesemethoden
(2E)-1-(2-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-onenyl-5-methylfuran-2-ylprop-2-en-1-one can be synthesized through the reaction of 1-chloro-2-methyl-1-phenyl-2-propen-1-one with 5-methylfuran-2-carbaldehyde in the presence of sodium hydroxide. This reaction is carried out in an aqueous solution, and yields a product with an overall yield of 92%.
Eigenschaften
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-10-6-7-11(17-10)8-9-14(16)12-4-2-3-5-13(12)15/h2-9H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXXPGLUBSHFHP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



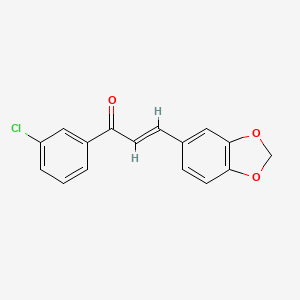
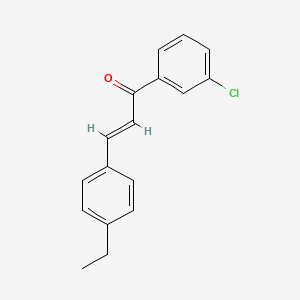
![(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346417.png)
